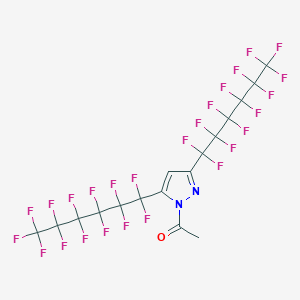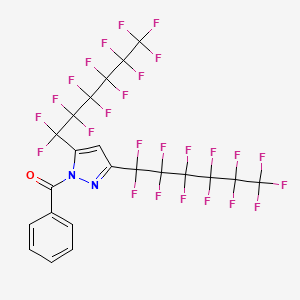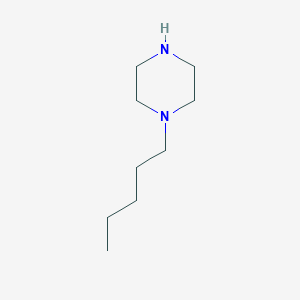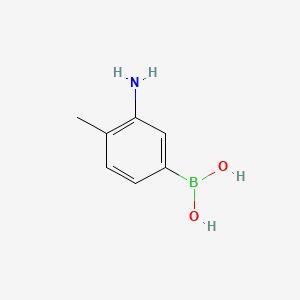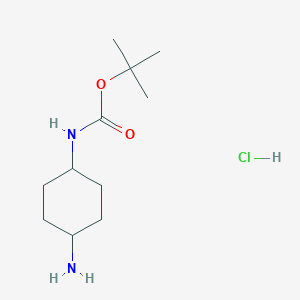
trans-N-Boc-1,4-cyclohexanediamine hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
While the synthesis of trans-N-Boc-1,4-cyclohexanediamine hydrochloride is not explicitly described in the provided papers, the hydroboration reactions discussed in paper could be relevant to its synthesis. The hydroboration of cyclohexene derivatives can lead to the formation of cyclohexane-based diols, which could be further functionalized to introduce amine groups. The Boc group could then be added to protect the amine functionalities, and the final product could be converted to its hydrochloride salt form.
Molecular Structure Analysis
The molecular structure of compounds related to trans-N-Boc-1,4-cyclohexanediamine hydrochloride is discussed in paper , where the molecular structures of various Schiff base compounds derived from cyclohexanediamine were determined by single-crystal X-ray diffraction. These findings suggest that the cyclohexane ring can support a variety of functional groups while maintaining a stable structure. The Boc-protected amine groups in trans-N-Boc-1,4-cyclohexanediamine hydrochloride would be expected to have a similar stability.
Chemical Reactions Analysis
The chemical reactions of related compounds are discussed in both papers. Paper investigates the photochromic and thermochromic properties of Schiff base compounds derived from cyclohexanediamine, which undergo structural changes upon exposure to light and changes in temperature. Although trans-N-Boc-1,4-cyclohexanediamine hydrochloride is not a Schiff base, the reactivity of the cyclohexane ring and the amine functionalities could be influenced by the presence of the Boc group and the hydrochloride salt form. Paper explores the hydroboration of cyclohexene derivatives, which could be a step in the synthesis of related cyclohexane-based amines.
Physical and Chemical Properties Analysis
The physical and chemical properties of trans-N-Boc-1,4-cyclohexanediamine hydrochloride can be inferred from the properties of similar compounds discussed in the papers. The Schiff base compounds in paper exhibit photochromism and thermochromism, which are properties related to the electronic structure of the molecules. While trans-N-Boc-1,4-cyclohexanediamine hydrochloride may not exhibit these specific properties, its physical properties such as solubility and melting point would be influenced by the Boc group and the hydrochloride salt form. The steric effects and electronic properties of the substituents on the cyclohexane ring, as discussed in paper , would also affect the compound's reactivity and interactions with other molecules.
Applications De Recherche Scientifique
1. High Yield Production of 1,4-Cyclohexanediol and 1,4-Cyclohexanediamine from High Molecular-Weight Lignin Oil
- Application Summary : This research presents a catalytic methodology to transform beech lignin-derived dimers and oligomers into well-defined 1,4-cyclohexanediol and 1,4-cyclohexanediamine . These compounds have vast industrial relevance as monomers for polymer synthesis as well as pharmaceutical building blocks .
- Methods of Application : The proposed two-step catalytic sequence involves the use of the commercially available RANEY® Ni catalyst . The first step involves the efficient defunctionalization of lignin-derived 2,6-dimethoxybenzoquinone (DMBQ) into 1,4-cyclohexanediol (14CHDO) in 86.5% molar yield . The second step concerns the highly selective amination of 1,4-cyclohexanediol with ammonia to give 1,4-cyclohexanediamine (14CHDA) in near quantitative yield .
- Results or Outcomes : The ability to use RANEY® Ni and ammonia in this process holds great potential for future industrial synthesis of 1,4-cyclohexanediamine from renewable resources .
2. Development of an Orally Bioavailable and Selective V1A Receptor Antagonist
Safety And Hazards
The compound is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
tert-butyl N-(4-aminocyclohexyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9;/h8-9H,4-7,12H2,1-3H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMZHXKUCQETTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373209 | |
| Record name | tert-Butyl (4-aminocyclohexyl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-N-Boc-1,4-cyclohexanediamine hydrochloride | |
CAS RN |
946002-43-3 | |
| Record name | tert-Butyl (4-aminocyclohexyl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-t-Butyloxycarbonyl-1,4-trans-diaminocyclohexane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




